Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a methoxycarbonylamino group at position 2 and a 7-oxo group on the tetrahydrobenzothiophene core. Its structure combines a rigid bicyclic system with polar substituents, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-(methoxycarbonylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-3-19-12(16)9-7-5-4-6-8(15)10(7)20-11(9)14-13(17)18-2/h3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMMRCYSKOTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by functionalization to introduce the ester and carbamate groups.
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and an appropriate diene or alkyne under acidic or basic conditions.
Introduction of Functional Groups: The ester group is introduced through esterification reactions, typically using ethyl alcohol and a carboxylic acid derivative. The carbamate group is added via a reaction with methoxycarbonyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other substituents. Reagents such as sodium methoxide (NaOMe) are often used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways or microbial cell walls. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a common ethyl carboxylate and tetrahydrobenzothiophene backbone with several analogues. Key differences lie in the substituents at position 2 and modifications to the bicyclic system:
Key Observations :
Physicochemical Properties
Crystallography :
- The pyridine-4-carboxamido analogue () exhibits a dihedral angle of 9.47° between the benzothiophene and pyridine rings, stabilizing via C–H⋯O hydrogen bonds. The target compound’s methoxycarbonyl group may form S(6) intramolecular hydrogen bonds, similar to .
- Disorder in the ethyl ester side chain (observed in ) is common in flexible aliphatic substituents and likely occurs in the target compound .
- Solubility and Reactivity: The methoxycarbonyl group enhances water solubility compared to halogenated analogues ().
Biological Activity
Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 356586-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial properties, local anesthetic effects, and other pharmacological evaluations.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H15N1O5S
- Molecular Weight : 297.33 g/mol
- Chemical Structure : The structure consists of a benzothiophene core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzothiophene derivatives. For instance, compounds structurally similar to Ethyl 2-[(methoxycarbonyl)amino]-7-oxo have shown varying degrees of activity against common pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| III.a | 256 | Methicillin-sensitive S. aureus |
| III.b | >256 | Methicillin-resistant S. aureus |
| III.c | >256 | Daptomycin-resistant S. aureus |
| III.e | 128 | Methicillin-resistant S. aureus |
These findings suggest that modifications in the structure can significantly impact the minimum inhibitory concentration (MIC) values against Staphylococcus aureus strains .
Local Anesthetic Activity
Ethyl 2-[(methoxycarbonyl)amino]-7-oxo has been investigated for its local anesthetic properties. In studies comparing various compounds, it was found that certain derivatives exhibited significant local anesthetic activity at lower concentrations. For example, a related compound showed promising results in frog-foot withdrawal and rabbit corneal reflex tests, indicating a potential for effective pain management applications .
Case Studies and Research Findings
- Local Anesthetic Study : A series of compounds related to Ethyl 2-[(methoxycarbonyl)amino]-7-oxo were tested for local anesthetic efficacy. Compounds demonstrated significant activity with shorter onset times compared to traditional anesthetics like lidocaine .
- Antibacterial Efficacy : A study focused on the antibacterial effects of benzothiophene derivatives demonstrated that structural modifications could enhance activity against resistant strains of bacteria. The hydrophobicity of the compounds was identified as a critical factor influencing their biological effectiveness .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of these compounds on human cell lines indicated that certain derivatives displayed low cytotoxicity even at concentrations exceeding their MIC values, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
